molecular formula C12H27O3P B14559001 Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane CAS No. 61748-75-2

Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane

Cat. No.: B14559001
CAS No.: 61748-75-2
M. Wt: 250.31 g/mol
InChI Key: OHSUQNRPEWUVEC-UHFFFAOYSA-N
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Description

Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative with a complex molecular arrangement that includes dibutyl groups and a methoxyethoxy methyl substituent

Properties

CAS No.

61748-75-2

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

IUPAC Name

1-[butyl(2-methoxyethoxymethyl)phosphoryl]butane

InChI

InChI=1S/C12H27O3P/c1-4-6-10-16(13,11-7-5-2)12-15-9-8-14-3/h4-12H2,1-3H3

InChI Key

OHSUQNRPEWUVEC-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)COCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphane with a suitable methoxyethoxy methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, typically around 0-25°C, to ensure the stability of the intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphane.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxyethoxy methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.

Mechanism of Action

The mechanism of action of Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes, altering their activity and function through binding to active sites or allosteric regions.

Comparison with Similar Compounds

Similar Compounds

    Dibutylphosphane: A simpler phosphane derivative without the methoxyethoxy methyl group.

    Methoxyethoxy methylphosphane: A related compound with similar substituents but different structural arrangement.

    Phosphine oxides: Compounds formed by the oxidation of phosphanes, sharing some reactivity patterns.

Uniqueness

Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which impart distinct reactivity and properties. Its ability to participate in diverse chemical reactions and form stable complexes with metals makes it valuable in both research and industrial applications.

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